Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 442553-83-5
VCID: VC21515030
InChI: InChI=1S/C22H19NO5S/c1-13-8-10-15(11-9-13)29(25,26)23-19-12-18-20(22(24)27-3)14(2)28-21(18)17-7-5-4-6-16(17)19/h4-12,23H,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C
Molecular Formula: C22H19NO5S
Molecular Weight: 409.5g/mol

Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

CAS No.: 442553-83-5

Cat. No.: VC21515030

Molecular Formula: C22H19NO5S

Molecular Weight: 409.5g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate - 442553-83-5

Specification

CAS No. 442553-83-5
Molecular Formula C22H19NO5S
Molecular Weight 409.5g/mol
IUPAC Name methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C22H19NO5S/c1-13-8-10-15(11-9-13)29(25,26)23-19-12-18-20(22(24)27-3)14(2)28-21(18)17-7-5-4-6-16(17)19/h4-12,23H,1-3H3
Standard InChI Key ZFSUHNUUDSHOIB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C

Introduction

Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a molecular formula of C22H19NO5S and a molecular weight of approximately 409.45 g/mol . This compound features a unique naphtho[1,2-b]furan core, a sulfonamide group, and an ester functional group, contributing to its potential biological activities and applications in various fields.

Synthesis

The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and purity. The specific methods used depend on the starting materials and desired intermediates.

Potential Therapeutic Effects

Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate exhibits potential biological activities, particularly due to its sulfonamide group, which is known for inhibiting certain enzymes. This property makes it a candidate for further research in areas such as antimicrobial and anticancer studies.

Interaction with Biological Targets

The compound can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction is crucial for understanding its potential therapeutic effects.

Data and Specifications

PropertyValue
Molecular FormulaC22H19NO5S
Molecular Weight409.45 g/mol
CAS Number442553-83-5
Supplier AvailabilityAvailable from suppliers like Specs in the Netherlands

Comparison with Similar Compounds

Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a related compound with a benzyl group instead of a methyl group, resulting in a higher molecular weight of 485.6 g/mol. This difference in esterification affects the compound's properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator